2-Bromo-6-chloro-4-fluoro-3-methylaniline
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Overview
Description
2-Bromo-6-chloro-4-fluoro-3-methylaniline: is an aromatic amine compound with the molecular formula C7H6BrClFN . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group and an amino group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-fluoro-3-methylaniline typically involves the halogenation of aniline derivatives. One common method is the nitration of 2-bromo-4-chloro-6-fluoroaniline, followed by reduction to obtain the desired compound. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure selective halogenation and reduction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors . The use of high-purity reagents and strict quality control measures ensures the consistency and purity of the final product. Industrial production may also involve continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-fluoro-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or in polar solvents like .
Oxidation: Reagents such as or are used under acidic conditions.
Reduction: Reducing agents like or are employed under controlled conditions.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products may include or derivatives.
Oxidation Products: Nitro derivatives are common products of oxidation reactions.
Reduction Products: Amines are the primary products of reduction reactions.
Coupling Products: Biaryl compounds are formed through coupling reactions.
Scientific Research Applications
Chemistry: 2-Bromo-6-chloro-4-fluoro-3-methylaniline is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and pharmaceutical intermediates .
Biology: The compound is used in the development of biologically active molecules . It serves as a precursor for the synthesis of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of drug candidates . It is explored for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials . It is also employed in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-fluoro-3-methylaniline involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. In receptor modulation, the compound can act as an agonist or antagonist , altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-methylaniline
- 2-Bromo-6-chloro-4-fluoroaniline
- 2-Bromo-6-chloro-4-fluoro-3-methylphenol
Comparison: 2-Bromo-6-chloro-4-fluoro-3-methylaniline is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) on the benzene ring, along with a methyl group and an amino group . This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of fluorine, in particular, enhances the compound’s lipophilicity and metabolic stability , making it a valuable intermediate in drug design and synthesis.
Properties
IUPAC Name |
2-bromo-6-chloro-4-fluoro-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c1-3-5(10)2-4(9)7(11)6(3)8/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNWNOWAIGKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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